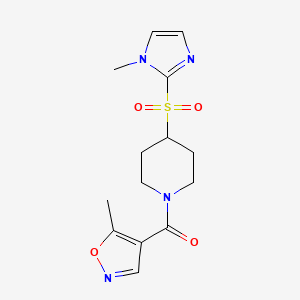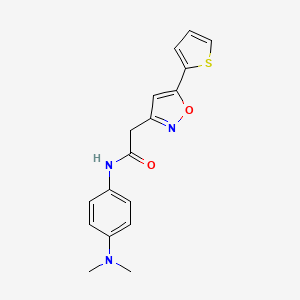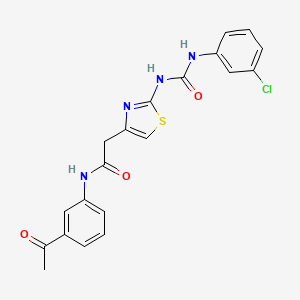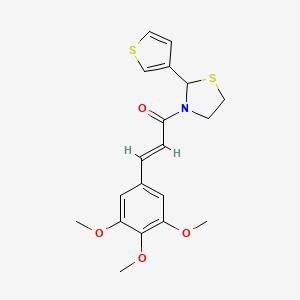![molecular formula C22H19N3OS2 B2888725 N-(1-氧杂硫环-3-基)-2,5-二苯基噻并[2,3-d]嘧啶-4-胺 CAS No. 1394648-11-3](/img/structure/B2888725.png)
N-(1-氧杂硫环-3-基)-2,5-二苯基噻并[2,3-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring fused with a thiophene ring, which is an essential component of the genetic material of deoxyribonucleic acid . These compounds have been associated with various biological and pharmacological activities, including antibacterial, antitumor, and antidiabetic activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives often involves the reaction of aminothiophene carboxylate with urea, followed by various modifications . The specific synthesis route for “N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine” would depend on the specific substituents and conditions.Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-amine derivatives is characterized by a pyrimidine ring fused with a thiophene ring . The specific structure of “N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine” would include additional substituents, which could influence its physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidin-4-amine derivatives would depend on the specific substituents and conditions. These compounds can undergo various reactions, such as condensation, cyclization, and substitution .科学研究应用
Multi-Targeted Kinase Inhibition
This compound has been identified as a potential multi-targeted kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation. The compound has shown promise in inhibiting multiple kinases, which could lead to more effective cancer treatments with fewer side effects due to its targeted approach .
Apoptosis Induction
Research indicates that this compound can induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that can be harnessed to kill cancer cells selectively. The compound has been observed to increase proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This dual action makes it a valuable candidate for cancer therapy.
Cell Cycle Arrest
The ability to arrest the cell cycle is another significant application of this compound. By halting the cell cycle, the compound can prevent cancer cells from dividing and multiplying, effectively inhibiting tumor growth. This action has been particularly noted in HepG2 cells, a type of liver cancer cell line .
Antiviral Activity
Compounds with a similar structure have shown antiviral activity against viruses like the Newcastle disease virus. This suggests that our compound of interest could be modified to enhance its antiviral properties, potentially leading to new treatments for viral infections .
Antimicrobial Agents
Derivatives of thienopyrimidine, which is part of the compound’s structure, have been synthesized with the aim of developing new antimicrobial agents. These derivatives have shown potential in combating microbial infections, indicating that our compound could also be explored for its antimicrobial applications .
Medicinal Chemistry Scaffold
The thieno[2,3-d]pyrimidine moiety is considered a promising scaffold in medicinal chemistry. It has been utilized in the design of compounds with various biological activities, suggesting that our compound could serve as a core structure for developing new therapeutic agents .
Tyrosine Kinase Inhibitor Development
Tyrosine kinases are enzymes that play a pivotal role in cellular signaling. Inhibitors of these enzymes are used to treat diseases like cancer. The compound’s ability to act as a tyrosine kinase inhibitor could be harnessed to develop new drugs for diseases where tyrosine kinase activity is dysregulated .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its interaction with target enzymes. Such studies are crucial for drug development as they can predict how well a compound will bind to its target, which is essential for its efficacy as a therapeutic agent .
作用机制
Target of Action
It is known that pyrimidine derivatives, such as this compound, often exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that the compound may interact with these targets to exert its effects.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with the inflammatory response. By inhibiting key inflammatory mediators, it may disrupt the signaling pathways that lead to inflammation, thereby reducing the inflammatory response .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is likely a reduction in inflammation due to the inhibition of key inflammatory mediators . This could potentially lead to a decrease in symptoms associated with inflammatory conditions.
属性
IUPAC Name |
N-(1-oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c26-28-12-11-17(14-28)23-21-19-18(15-7-3-1-4-8-15)13-27-22(19)25-20(24-21)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKBVYBWIDNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC1NC2=C3C(=CSC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)
![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)
![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)





![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)

